![molecular formula C20H33BN2O3 B13354610 (2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide](/img/structure/B13354610.png)
(2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide is a complex organic molecule that features a boron-containing moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the boron-containing intermediate, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This intermediate can be synthesized through the reaction of pinacol with boron trichloride .
The next step involves the coupling of this intermediate with a suitable amine precursor. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, which is known for its efficiency in forming carbon-boron bonds .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or boronates.
Reduction: The amide group can be reduced to form amines.
Substitution: The boron moiety can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or borane can be used as reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boron-containing moiety makes it valuable in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine
The presence of the boron moiety can enhance the compound’s ability to interact with biological targets, making it a promising candidate for the development of new therapeutics .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of (2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with hydroxyl and amino groups, allowing it to modulate the activity of enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
Bis(pinacolato)diboron: Another boron-containing compound commonly used in organic synthesis.
Uniqueness
The uniqueness of (2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide lies in its combination of a boron moiety with an amino acid derivative. This structure allows it to participate in a wide range of chemical reactions and interact with biological targets in unique ways, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C20H33BN2O3 |
|---|---|
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H33BN2O3/c1-14(2)12-17(21-25-19(3,4)20(5,6)26-21)23-18(24)16(22)13-15-10-8-7-9-11-15/h7-11,14,16-17H,12-13,22H2,1-6H3,(H,23,24)/t16-,17+/m0/s1 |
Clé InChI |
FFGCGPYUFLYILF-DLBZAZTESA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-{4-[(3-bromobenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B13354530.png)

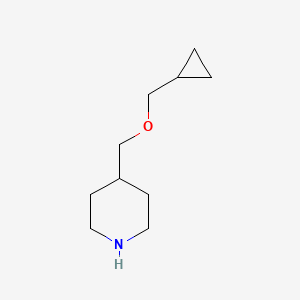
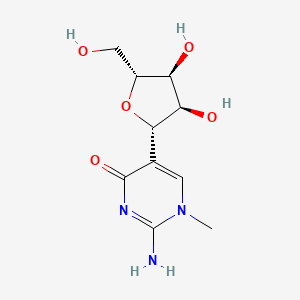
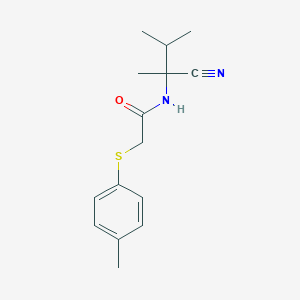
![4-[(2,4-Dichlorobenzoyl)oxy]benzoic acid](/img/structure/B13354556.png)
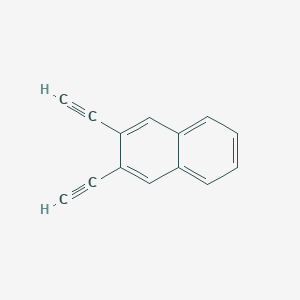
![N-{3,5-dichloro-2-[(4-methylbenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13354568.png)
![(3AS,4S,7R,7aS)-4-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13354577.png)
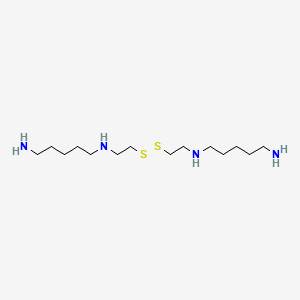
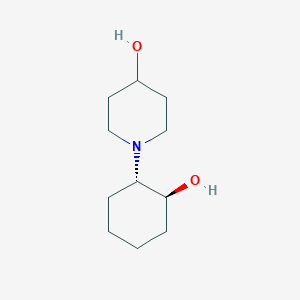
![2-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13354605.png)
![2-({2-[(3-Chloro-4-isopropoxy-5-methoxybenzyl)amino]ethyl}amino)ethanol](/img/structure/B13354607.png)
![6-(3,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354611.png)
